4-Tert-butyl-2-methylheptane 4-Tert-butyl-2-methylheptane
Brand Name: Vulcanchem
CAS No.: 62185-23-3
VCID: VC19465779
InChI: InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3
SMILES:
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

4-Tert-butyl-2-methylheptane

CAS No.: 62185-23-3

Cat. No.: VC19465779

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-methylheptane - 62185-23-3

Specification

CAS No. 62185-23-3
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 4-tert-butyl-2-methylheptane
Standard InChI InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3
Standard InChI Key HIHQJZLWJQHTEJ-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(C)C)C(C)(C)C

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The IUPAC name for 4-tert-butyl-2-methylheptane is (4R)-4-tert-butyl-2-methylheptane, reflecting its stereochemistry at the fourth carbon. The molecule’s backbone consists of a seven-carbon chain (heptane) with two substituents:

  • A tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) at position 4.

  • A methyl group (CH3-\text{CH}_3) at position 2 .

The branching induces significant steric hindrance, influencing its reactivity and physical properties. The compound’s 3D structure adopts a staggered conformation to minimize van der Waals repulsion between the bulky tert-butyl and methyl groups .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC12H26\text{C}_{12}\text{H}_{26}
Molecular Weight170.33 g/mol
CAS Number62185-23-3
SMILES NotationCCCCC(CC(C)C)C(C)(C)C
InChI KeyHIHQJZLWJQHTEJ-UHFFFAOYSA-N

Synthesis and Industrial Production

Alkylation of Heptane

The primary synthesis route involves alkylation of heptane with tert-butyl chloride in the presence of a strong base, such as sodium hydride (NaH\text{NaH}) or potassium tert-butoxide (KOC(CH3)3\text{KOC}(\text{CH}_3)_3). The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the base deprotonates heptane to form a carbanion, which subsequently attacks tert-butyl chloride:

Heptane+ClC(CH3)3Base4-Tert-butyl-2-methylheptane+HCl\text{Heptane} + \text{ClC}(\text{CH}_3)_3 \xrightarrow{\text{Base}} \text{4-Tert-butyl-2-methylheptane} + \text{HCl}

Key parameters for optimizing yield include:

  • Temperature: 50–80°C to balance reaction rate and selectivity.

  • Solvent: Non-polar solvents like hexane to stabilize intermediates.

  • Catalyst load: 5–10 mol% base to minimize side reactions.

Alternative Methods

Chemical Reactivity and Mechanisms

Combustion

As a saturated hydrocarbon, 4-tert-butyl-2-methylheptane undergoes complete combustion to produce carbon dioxide and water:

C12H26+372O212CO2+13H2O\text{C}_{12}\text{H}_{26} + \frac{37}{2}\text{O}_2 \rightarrow 12\text{CO}_2 + 13\text{H}_2\text{O}

The reaction proceeds via a radical chain mechanism:

  • Initiation: Homolytic cleavage of O2\text{O}_2 or C-H\text{C-H} bonds generates radicals.

  • Propagation: Radicals abstract hydrogen atoms, forming alkyl radicals that react with O2\text{O}_2.

  • Termination: Radical recombination yields stable products.

Cracking

Under high temperatures (400–600°C), the compound undergoes catalytic cracking to smaller alkanes and alkenes, such as propylene and butane. Acidic catalysts like zeolites facilitate carbocation formation, with branching points (tert-butyl groups) favoring β-scission.

Industrial and Research Applications

Solvent and Lubricant Additive

The compound’s branched structure enhances thermal stability, making it suitable for:

  • High-temperature lubricants: Reduces volatility in engine oils.

  • Non-polar solvents: Facilitates reactions requiring inert media.

Model Compound in Catalysis

Researchers utilize 4-tert-butyl-2-methylheptane to study:

  • Alkylation kinetics: Steric effects on reaction rates.

  • Radical stability: Impact of branching on combustion mechanisms.

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